molecular formula C18H25NO2 B1650783 9-Benzyl-1,4-dioxa-9-aza-dispiro[4.2.4.2]tetradecane CAS No. 1202072-51-2

9-Benzyl-1,4-dioxa-9-aza-dispiro[4.2.4.2]tetradecane

Cat. No.: B1650783
CAS No.: 1202072-51-2
M. Wt: 287.4
InChI Key: ZWGJYTRWQOVFPT-UHFFFAOYSA-N
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Description

9-Benzyl-1,4-dioxa-9-aza-dispiro[4.2.4.2]tetradecane is a useful research compound. Its molecular formula is C18H25NO2 and its molecular weight is 287.4. The purity is usually 95%.
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Properties

IUPAC Name

4-benzyl-9,12-dioxa-4-azadispiro[4.2.48.25]tetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-2-5-16(6-3-1)15-19-12-4-7-17(19)8-10-18(11-9-17)20-13-14-21-18/h1-3,5-6H,4,7-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGJYTRWQOVFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3(CC2)OCCO3)N(C1)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001187524
Record name 9-(Phenylmethyl)-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001187524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202072-51-2
Record name 9-(Phenylmethyl)-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1202072-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(Phenylmethyl)-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001187524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 669 mg (1.62 mmol) of 9-benzyl-11-iodo-1,4-dioxa-9-aza-dispiro[4.2.4.2]tetradecane (prepared starting from 1,4-dioxa-spiro[4.5]decan-8-one according to the procedure published in J. Bonjoch et al., Tetrahedron Lett. 2003, 44, 8387) in methanol (30 mL) was treated with 50 mg of 20% palladium hydroxide on activated carbon and the mixture was stirred overnight under a hydrogen atmosphere (1 atm) at room temperature. The catalyst was removed by filtration, and the filtrate was evaporated in vacuo to give crude 9-benzyl-1,4-dioxa-9-aza-dispiro[4.2.4.2]tetradecane, which was directly dissolved in a 1:1 mixture of acetone and 6N aqueous hydrochloric acid (10 mL) and stirred at room temperature. After the reaction went to completion, the mixture was poured onto a saturated aqueous sodium bicarbonate solution and extracted twice with ethyl acetate. The combined organics were washed with brine and water, dried over sodium sulphate, filtered and concentrated. Purification by flash chromatography (SiO2, 0%→100% ethylacetate in heptane) gave 180 mg (0.74 mmol) of 1-benzyl-1-aza-spiro[4.5]decan-8-one, which was dissolved in ethanol (10 mL) and cooled to 0° C. Then, sodium borohydride (14 mg, 0.37 mmol, 0.5 eq.) was added. The reaction mixture was slowly warmed to room temperature and stirred for 2 h before being concentrated and partitioned between dichloromethane and saturated aqueous sodium bicarbonate solution. The mixture was stirred vigorously for 15 min, before the phases were separated and the aqueous phase was extracted three times with dichloromethane and twice with a mixture of dichloromethane and 2-propanol (3:1). The combined organic phases were concentrated in vacuo to give crude trans-1-benzyl-1-aza-spiro[4.5]decan-8-ol. The alcohol was dissolved in ethanol (4 mL) containing acetic acid (15 μL) and was treated with 15 mg of palladium on charcoal (10%). The mixture was stirred under a hydrogen atmosphere (1 atm) until conversion was complete. The catalyst was filtered off and the reaction mixture was evaporated to dryness, then lyophilized from 1N HCl and water, successively, to give the crude title compound as its hydrochloride. Rt=0.17 min (Method 3). Detected mass: 156.2 (M+H+).
Quantity
669 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Benzyl-1,4-dioxa-9-aza-dispiro[4.2.4.2]tetradecane
Reactant of Route 2
9-Benzyl-1,4-dioxa-9-aza-dispiro[4.2.4.2]tetradecane
Reactant of Route 3
9-Benzyl-1,4-dioxa-9-aza-dispiro[4.2.4.2]tetradecane
Reactant of Route 4
9-Benzyl-1,4-dioxa-9-aza-dispiro[4.2.4.2]tetradecane
Reactant of Route 5
9-Benzyl-1,4-dioxa-9-aza-dispiro[4.2.4.2]tetradecane
Reactant of Route 6
Reactant of Route 6
9-Benzyl-1,4-dioxa-9-aza-dispiro[4.2.4.2]tetradecane

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